69 % Equatorial – Axial Conformer Population: Distinguishing trans-3-MCH from trans-3-Chloro, Bromo, and Methyl Analogs
At –90 °C in CS₂/CD₂Cl₂ (9:1), the equatorial–axial (ea) conformer of trans-3-methoxycyclohexanol accounts for 69 % of the equilibrium population, corresponding to a free‑energy difference ΔG(ea–ae) = –0.48 ± 0.05 kcal mol⁻¹ (¹H NMR) [1]. Under identical conditions, trans-3-chlorocyclohexanol and trans-3-bromocyclohexanol each exhibit 63 % ea (ΔG = –0.32 ± 0.01 and –0.32 ± 0.04 kcal mol⁻¹, respectively), while trans-3-methylcyclohexanol strongly favours the opposite ae conformer (90 % ae, ΔG = +1.31 ± 0.02 kcal mol⁻¹) [1]. The methoxy derivative thus provides a 6 percentage‑point greater ea population than the chloro/bromo analogs and the unique ability among this congeneric series to place the hydroxyl group in the axial orientation to a usable extent.
| Evidence Dimension | Percentage of equatorial–axial (ea) conformer and ΔG(ea–ae) at low temperature |
|---|---|
| Target Compound Data | trans-3-MCH: 69 % ea; ΔG(ea–ae) = –0.48 ± 0.05 kcal mol⁻¹ (¹H NMR) |
| Comparator Or Baseline | trans-3-chlorocyclohexanol: 63 % ea, ΔG = –0.32 ± 0.01 kcal mol⁻¹; trans-3-bromocyclohexanol: 63 % ea, ΔG = –0.32 ± 0.04 kcal mol⁻¹; trans-3-methylcyclohexanol: 90 % ae, ΔG = +1.31 ± 0.02 kcal mol⁻¹ |
| Quantified Difference | ΔΔG relative to chloro: –0.16 kcal mol⁻¹; relative to methyl: –1.79 kcal mol⁻¹; ea population 6 pp higher than halo analogs |
| Conditions | ¹H and ¹³C NMR at –90 °C in CS₂/CD₂Cl₂ (9:1) |
Why This Matters
The enhanced ea preference of trans-3-MCH relative to the halo analogs directly informs selection for synthesis or target‑binding applications that require a specific chair orientation—a parameter that cannot be replicated with the chloro, bromo, or methyl analogs.
- [1] de Oliveira, P.R. et al. (2008). Conformational equilibria of trans-3-X-cyclohexanols (X = Cl, Br, CH₃ and OCH₃). A low temperature NMR study and theoretical calculations. Magnetic Resonance in Chemistry, 46(3), 250–255. DOI: 10.1002/mrc.2173. PMID: 18236419. View Source
